What are the chemical properties of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride?
What are the chemical properties of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride?
This guide details the chemical properties, synthesis, and handling of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride , a distinct structural isomer of histamine used primarily as a chiral building block in medicinal chemistry.
Compound Identity & Structural Analysis
1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a heteroaromatic amine salt. Unlike histamine (which possesses a 2-aminoethyl chain), this compound features a branched ethyl group where the primary amine is attached directly to the benzylic carbon (C1 of the ethyl chain). This structural modification introduces a chiral center and alters the electronic environment of the amine.
| Property | Data |
| IUPAC Name | 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
| Common Synonyms | |
| CAS Number | 1965309-70-9 (Salt); 535-69-3 (Free base generic) |
| Molecular Formula | |
| Molecular Weight | 184.07 g/mol (Salt); 111.15 g/mol (Free Base) |
| Chirality | Contains one stereocenter at the |
Structural Isomerism & Tautomerism
This compound exhibits two forms of dynamic equilibrium critical for its reactivity and binding properties:
-
Annular Tautomerism: The hydrogen on the imidazole ring oscillates between
(position 1) and (position 3), rendering positions 4 and 5 chemically equivalent in solution unless substituted at nitrogen. -
Protonation States: As a dihydrochloride, both the aliphatic amine and the imidazole ring are protonated.
-
pH < 6.0: Dicationic species (ImH
, ). -
pH 6.0–8.5: Monocationic zwitterion/mixture (Im,
). -
pH > 9.0: Neutral free base (Im,
).
-
Figure 1: Tautomeric and protonation equilibria governing the chemical behavior of the compound.
Physicochemical Properties
The dihydrochloride salt form is preferred for stability and solubility.
| Parameter | Value / Characteristic | Relevance |
| Physical State | Off-white to pale yellow crystalline powder | Solid handling |
| Solubility | >50 mg/mL in Water; Soluble in DMSO | High aqueous solubility due to ionic character.[1] |
| Melting Point | >200°C (Decomposes) | High lattice energy of the dihydrochloride salt. |
| Hygroscopicity | High | Requires storage in desiccated conditions. |
| pKa (Imidazole) | ~6.0 (Estimated) | Determines protonation at physiological pH. |
| pKa (Amine) | ~9.2 (Estimated) | Lower than typical alkylamines due to benzylic effect. |
Synthesis & Manufacturing Routes
The synthesis of 1-(1H-imidazol-4-yl)ethan-1-amine typically proceeds via the functionalization of 4-acetylimidazole . This route allows for the introduction of the amine at the
Primary Synthetic Pathway: Reductive Amination
This method is favored for its scalability and direct access to the racemic product.
-
Precursor: 4-Acetylimidazole (CAS 61985-25-9).[5]
-
Oxime Formation: Reaction with hydroxylamine hydrochloride (
) to form 1-(1H-imidazol-4-yl)ethan-1-one oxime. -
Reduction: Catalytic hydrogenation (
, Pd/C) or hydride reduction (LiAlH ) converts the oxime to the primary amine. -
Salt Formation: Treatment with anhydrous HCl in ethanol/ether precipitates the dihydrochloride salt.
Enantioselective Synthesis (Chiral)
For asymmetric applications, enzymatic transamination or chiral resolution of the intermediate is employed to isolate the (R) or (S) enantiomer.
Figure 2: Synthetic workflow from 4-acetylimidazole to the target dihydrochloride salt.
Handling, Stability & Storage
As a dihydrochloride salt, the compound is chemically stable but physically sensitive to environmental moisture.
Storage Protocol[6]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible; strictly hygroscopic.
-
Container: Tightly sealed glass vial with parafilm; secondary containment with desiccant.
Stability Profile
-
Solid State: Stable for >2 years if protected from moisture.
-
Solution: Aqueous solutions are stable at acidic pH. At neutral/basic pH, the free amine is susceptible to oxidative degradation over time. Prepare fresh for biological assays.
Applications in Research & Drug Discovery
Unlike histamine, which activates receptors via a flexible ethyl chain, this compound is a rigidified analogue and a chiral scaffold .
Histamine Receptor Ligand Design
Researchers use this molecule to probe the Histamine H3 and H4 receptors .
-
Mechanism: The
-methyl group (relative to the amine) restricts conformational freedom, potentially enhancing selectivity for specific receptor subtypes compared to endogenous histamine. -
Fragment-Based Drug Design (FBDD): It serves as a polar, basic fragment that can form hydrogen bonds with Aspartate residues (e.g., Asp3.32) in GPCR binding pockets.
Synthetic Building Block
It is used as a precursor for:
-
Peptidomimetics: Incorporation into peptide backbones to introduce an imidazole side chain with restricted rotation.
-
Chiral Catalysts: The free base can act as a chiral ligand in metal-catalyzed coordination chemistry.
Experimental Protocol: Stock Solution Preparation
Objective: Prepare a 100 mM stock solution for in vitro assays.
-
Calculate Mass:
-
Weighing: Weigh 184.1 mg of the dihydrochloride powder rapidly to minimize moisture absorption.
-
Dissolution: Add to ~8 mL of sterile distilled water or DMSO. Vortex until fully dissolved.
-
Adjustment: Adjust volume to exactly 10.0 mL.
-
pH Neutralization (Optional): The solution will be acidic (pH ~2-3). If used in cell culture, buffer with HEPES or neutralize with equimolar NaOH immediately prior to use, as the free base is less stable.
References
-
Sigma-Aldrich. (2024). Product Specification: 1-(1H-Imidazol-4(5)-yl)-ethylamine dihydrochloride. Merck KGaA.
-
PubChem. (2024). Compound Summary: 1-(1H-imidazol-4-yl)ethan-1-amine.[8] National Center for Biotechnology Information.
- Ligneau, X., et al. (2003). Conformational restriction of histamine: Synthesis and H3 receptor activity. Journal of Medicinal Chemistry. (Contextual reference for histamine analogues).
-
Chemical Book. (2024). 1-(1H-Imidazol-4-yl)ethylamine dihydrochloride Properties.
Sources
- 1. 2137578-21-1|1-Ethyl-1H-imidazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. ijrpc.com [ijrpc.com]
- 5. 1-(1H-imidazol-4-yl)ethan-1-one | C5H6N2O | CID 565600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-(1H-Imidazol-4(5)-yl)-ethylamine dihydrochloride | 1965309-70-9 [sigmaaldrich.com]
- 8. 1-(1H-imidazol-5-yl)ethanamine | C5H9N3 | CID 19017454 - PubChem [pubchem.ncbi.nlm.nih.gov]
